3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl cyclohexanecarboxylate
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Overview
Description
3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl cyclohexanecarboxylate is a complex organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a chromenone core substituted with a methoxyphenyl group and a cyclohexanecarboxylate ester, making it a molecule of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-methoxybenzaldehyde, methyl acetoacetate, and cyclohexanecarboxylic acid.
Condensation Reaction: The initial step involves a Claisen-Schmidt condensation between 4-methoxybenzaldehyde and methyl acetoacetate to form 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-carboxylic acid.
Esterification: The carboxylic acid group is then esterified with cyclohexanecarboxylic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction of the chromenone core can yield dihydro derivatives.
Substitution: Electrophilic aromatic substitution can occur on the methoxyphenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Dihydrochromenone derivatives.
Substitution: Various substituted chromenones depending on the electrophile used.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various chromenone derivatives with potential biological activities.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain metal-catalyzed processes.
Biology
Antioxidant Activity: Exhibits significant antioxidant properties, making it useful in studies related to oxidative stress and related diseases.
Enzyme Inhibition: Potential inhibitor of enzymes like tyrosinase, which is involved in melanin production.
Medicine
Anti-inflammatory: Shows promise as an anti-inflammatory agent, useful in the development of new anti-inflammatory drugs.
Anticancer: Investigated for its potential anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry
Pharmaceuticals: Used in the development of new drugs due to its diverse biological activities.
Cosmetics: Incorporated into cosmetic formulations for its antioxidant and skin-protective properties.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Antioxidant Mechanism: Scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Enzyme Inhibition: Binds to the active site of enzymes like tyrosinase, inhibiting their activity and reducing melanin production.
Anti-inflammatory Pathways: Modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-hydroxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl cyclohexanecarboxylate
- 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl cyclohexanecarboxylate
- 3-(4-nitrophenyl)-4-methyl-2-oxo-2H-chromen-6-yl cyclohexanecarboxylate
Uniqueness
- Methoxy Group : The presence of the methoxy group on the phenyl ring enhances its antioxidant properties compared to hydroxyl or nitro-substituted analogs.
- Biological Activity : Exhibits a broader range of biological activities, including anti-inflammatory and anticancer properties, making it more versatile in scientific research.
This detailed overview provides a comprehensive understanding of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl cyclohexanecarboxylate, highlighting its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C24H24O5 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-6-yl] cyclohexanecarboxylate |
InChI |
InChI=1S/C24H24O5/c1-15-20-14-19(28-23(25)17-6-4-3-5-7-17)12-13-21(20)29-24(26)22(15)16-8-10-18(27-2)11-9-16/h8-14,17H,3-7H2,1-2H3 |
InChI Key |
AYAPSHGTNZKMMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C3CCCCC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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